

what is NO-30 compound in pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NO-30	
Cat. No.:	B3050570	Get Quote

An In-Depth Technical Guide to S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Introduction

While a specific compound designated "NO-30" is not prominently identified in pharmacological literature, the query likely relates to the field of nitric oxide (NO) signaling, and potentially to the work of companies such as N30 Pharmaceuticals, which have been pivotal in developing a class of compounds known as S-nitrosoglutathione reductase (GSNOR) inhibitors. This guide provides a comprehensive overview of the pharmacology of GSNOR inhibitors, a significant class of molecules that modulate NO bioavailability and signaling.

GSNOR, also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme that regulates intracellular levels of S-nitrosothiols (SNOs), which are key signaling molecules.[1] The primary substrate for GSNOR is S-nitrosoglutathione (GSNO), a major endogenous carrier and donor of NO.[2][3] By catalyzing the breakdown of GSNO, GSNOR controls the extent of protein S-nitrosylation, a post-translational modification that influences the function of a wide array of proteins involved in numerous physiological processes.[1][3] Dysregulation of GSNOR activity and subsequent depletion of GSNO have been implicated in the pathophysiology of various diseases, including asthma, cystic fibrosis, and other inflammatory conditions.[3][4] Consequently, the inhibition of GSNOR has emerged as a promising therapeutic strategy to restore NO homeostasis.[3]

Mechanism of Action

GSNOR inhibitors function by blocking the catalytic activity of the GSNOR enzyme. This inhibition prevents the breakdown of GSNO, leading to an accumulation of this molecule within



the cell.[2] The elevated GSNO levels enhance NO-mediated signaling through two primary mechanisms:

- Transnitrosylation: GSNO can transfer its NO group to cysteine residues on target proteins, a
 process known as S-nitrosylation. This modification can alter the protein's function,
 localization, or stability.
- Release of NO: Although GSNO is relatively stable, it can release NO, which can then activate soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), another important second messenger in NO signaling.

By augmenting these pathways, GSNOR inhibitors can potentiate various physiological effects of NO, such as smooth muscle relaxation, anti-inflammatory responses, and improved immune function.[3][5]

Featured GSNOR Inhibitors

Several small-molecule GSNOR inhibitors have been developed and characterized. The most extensively studied include N6022 and cavosonstat (N91115).

N6022

N6022 is a potent, selective, and reversible inhibitor of GSNOR.[6][7] It has been investigated as a potential therapeutic for asthma and cystic fibrosis.[4][8] N6022 binds to the GSNO substrate-binding pocket of the enzyme.[7][9]

Cavosonstat (N91115)

Cavosonstat is an orally bioavailable GSNOR inhibitor that was developed for the treatment of cystic fibrosis.[10][11] In preclinical studies, it was shown to increase the stability and function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the protein that is defective in cystic fibrosis.[10][11][12]

Quantitative Data on GSNOR Inhibitors

The following table summarizes key quantitative data for the GSNOR inhibitor N6022.

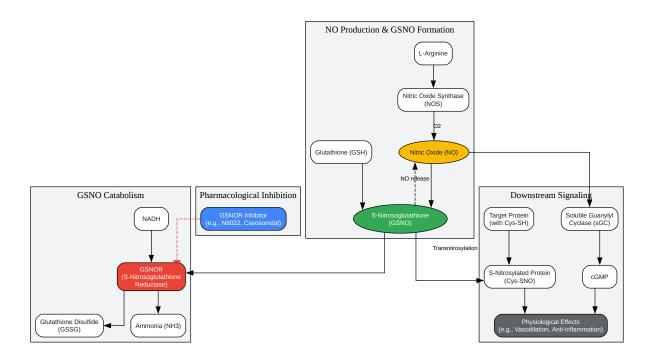


Compound	Target	IC50	Ki	Mode of Inhibition	Reference
N6022	GSNOR	8 nM	2.5 nM	Mixed uncompetitive towards GSNO	[7][9]

Signaling Pathway of GSNOR and its Inhibition

The following diagram illustrates the central role of GSNOR in regulating NO signaling and the mechanism of action of GSNOR inhibitors.





Click to download full resolution via product page

GSNOR signaling pathway and the action of its inhibitors.

Experimental Protocols

The evaluation of GSNOR inhibitors involves a range of in vitro and in vivo experimental models.



In Vitro GSNOR Inhibition Assay

Objective: To determine the potency of a compound in inhibiting GSNOR activity.

Methodology:

- Recombinant human GSNOR is purified.
- The enzymatic reaction is initiated by mixing GSNOR, the co-factor NADH, and the test inhibitor at various concentrations.
- The reaction is started by the addition of the substrate, GSNO.
- The rate of NADH consumption is monitored by measuring the decrease in absorbance at 340 nm.
- IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]

Ovalbumin-Induced Asthma Model in Mice

Objective: To assess the efficacy of a GSNOR inhibitor in a model of allergic airway inflammation and hyperresponsiveness.

Methodology:

- BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
- The mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.
- The GSNOR inhibitor (e.g., N6022) is administered to the mice, typically via intravenous or oral routes, before or after the OVA challenge.[4]
- Airway hyperresponsiveness is measured using a plethysmograph to assess the response to a bronchoconstrictor like methacholine.



• Inflammation is evaluated by analyzing bronchoalveolar lavage fluid (BALF) for inflammatory cell counts (e.g., eosinophils) and cytokine levels.[4][13]

Therapeutic Potential and Clinical Development

GSNOR inhibitors have been investigated for a variety of diseases characterized by impaired NO signaling.

- Asthma: In preclinical models, GSNOR inhibitors have demonstrated both bronchodilatory and anti-inflammatory effects, suggesting their potential in asthma treatment.[4]
- Cystic Fibrosis: By increasing GSNO levels, GSNOR inhibitors can help to stabilize and improve the function of the defective CFTR protein.[5][10] Clinical trials with cavosonstat (N91115) have been conducted in cystic fibrosis patients.[11][12] However, a Phase 2 trial of cavosonstat as an add-on therapy did not meet its primary endpoint for lung function improvement, and its development for CF was discontinued.[11]
- Inflammatory Bowel Disease (IBD): Reduced levels of GSNO and NO are observed in IBD.
 GSNOR inhibitors have shown efficacy in animal models of IBD.[4]
- Cardiovascular Diseases: GSNOR inhibition has been shown to improve endothelial vasodilatory function and reduce blood pressure in hypertensive animal models, indicating a potential role in treating cardiovascular disorders.[14]

Conclusion

GSNOR inhibitors represent a novel therapeutic approach aimed at restoring NO homeostasis in diseases where it is dysregulated. By targeting a key enzyme in the NO signaling pathway, these compounds can amplify the beneficial effects of endogenous NO. While clinical development of some GSNOR inhibitors has faced challenges, the underlying science remains a compelling area of research for the development of new treatments for a range of inflammatory, respiratory, and cardiovascular diseases. The continued exploration of this class of drugs may yet yield significant therapeutic advances.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. n30pharma.com [n30pharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N30 Pharmaceuticals Announces First Patient Treated in Clinical Trial of N6022 in Cystic Fibrosis [prnewswire.com]
- 9. Mechanism of inhibition for N6022, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THERAPEUTIC FOCUS GSNOR Inhibition to Stabilize & Improve Mutant CFTR Processing [drug-dev.com]
- 11. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 12. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [what is NO-30 compound in pharmacology].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050570#what-is-no-30-compound-in-pharmacology]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com